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Compound of Interest

Compound Name: Trimethyl phosphonoacetate

Cat. No.: B042384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for trimethyl
phosphonoacetate, a key reagent in various organic syntheses, including the Horner-

Wadsworth-Emmons reaction. The document details its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound

identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of trimethyl
phosphonoacetate. The following tables summarize the proton (¹H), carbon-13 (¹³C), and

phosphorus-31 (³¹P) NMR data.

¹H NMR Spectral Data
The ¹H NMR spectrum of trimethyl phosphonoacetate is characterized by three distinct

signals corresponding to the methoxy protons of the ester and phosphonate groups, and the

methylene protons adjacent to the phosphorus atom.
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Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

-OCH₃ (Ester) ~3.76 Singlet N/A

-OCH₃ (Phosphonate) ~3.82 Doublet ³JP-H ≈ 11 Hz

-CH₂- ~3.02 Doublet ²JP-H ≈ 22 Hz

¹³C NMR Spectral Data
The ¹³C NMR spectrum of trimethyl phosphonoacetate will show three signals corresponding

to the three distinct carbon environments. Due to coupling with the phosphorus atom, the

signals for the methylene carbon and the phosphonate methoxy carbons will appear as

doublets.

Assignment
Predicted Chemical

Shift (δ) ppm
Multiplicity

Coupling Constant

(J) Hz

-OCH₃ (Ester) ~52 Singlet N/A

-OCH₃ (Phosphonate) ~53 Doublet ²JP-C ≈ 6-8 Hz

-CH₂- ~34 Doublet ¹JP-C ≈ 130-140 Hz

C=O ~167 Doublet ²JP-C ≈ 5-7 Hz

³¹P NMR Spectral Data
The ³¹P NMR spectrum of trimethyl phosphonoacetate is expected to show a single

resonance, as there is only one phosphorus atom in the molecule. The chemical shift is

indicative of a phosphonate ester.

Assignment
Predicted Chemical Shift (δ)

ppm
Multiplicity

P=O ~20 - 25 Singlet (Proton Decoupled)
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Infrared (IR) Spectroscopy
The IR spectrum of trimethyl phosphonoacetate displays characteristic absorption bands

corresponding to its functional groups. The prominent peaks are associated with the carbonyl

group of the ester, the phosphoryl group, and the P-O-C and C-O linkages.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~2950 C-H stretch (alkane) Medium

~1740 C=O stretch (ester) Strong

~1250 P=O stretch (phosphoryl) Strong

~1030 P-O-C stretch Strong

~1150 C-O stretch (ester) Strong

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of trimethyl phosphonoacetate results in a

molecular ion peak and several characteristic fragment ions. The fragmentation pattern is

useful for confirming the molecular weight and structural features of the compound.

m/z Proposed Fragment Ion Relative Intensity

182 [M]⁺ Low

151 [M - OCH₃]⁺ High

124 [M - COOCH₃ - H]⁺ Medium

109 [P(O)(OCH₃)₂]⁺ Very High (Base Peak)

79 [PO₃]⁺ Medium

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for

liquid samples like trimethyl phosphonoacetate.
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NMR Spectroscopy
Sample Preparation:

Dissolve 5-20 mg of trimethyl phosphonoacetate in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 128-1024 (or more, depending on concentration).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

³¹P NMR Acquisition:

Spectrometer: 162 MHz or higher.
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Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 32-128.

Relaxation Delay: 2-5 seconds.

Spectral Width: -50 to 50 ppm.

Reference: 85% H₃PO₄ (external).

FTIR Spectroscopy
Sample Preparation (Neat Liquid):

Place a small drop of trimethyl phosphonoacetate onto a clean, dry salt plate (e.g., NaCl

or KBr).

Gently place a second salt plate on top to create a thin liquid film.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty sample holder should be acquired

prior to the sample scan.

Mass Spectrometry
Sample Introduction (GC-MS):
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Prepare a dilute solution of trimethyl phosphonoacetate in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

Inject a small volume (e.g., 1 µL) into the gas chromatograph.

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at

10-20 °C/min to a final temperature of 280 °C.

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Electron Ionization):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 40-400.

Workflow and Data Integration
The comprehensive spectroscopic analysis of trimethyl phosphonoacetate follows a

structured workflow to ensure accurate identification and characterization. This process

involves sequential and complementary analytical techniques.
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Spectroscopic Analysis Workflow for Trimethyl Phosphonoacetate
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Caption: Workflow for the spectroscopic analysis of trimethyl phosphonoacetate.
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[https://www.benchchem.com/product/b042384#trimethyl-phosphonoacetate-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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